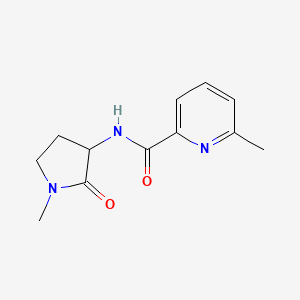
N-(4-IODOPHENYL)-N'-(4-METHOXYBENZOYL)THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-IODOPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA is a thiourea derivative that features both an iodophenyl and a methoxybenzoyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA typically involves the reaction of 4-iodoaniline with 4-methoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-IODOPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(4-IODOPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-IODOPHENYL)-N’-(4-METHOXYBENZOYL)UREA: Similar structure but with a urea group instead of thiourea.
N-(4-IODOPHENYL)-N’-(4-METHOXYBENZOYL)THIOCARBAMATE: Similar structure but with a thiocarbamate group.
Uniqueness
N-(4-IODOPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA is unique due to the presence of both an iodophenyl and a methoxybenzoyl group, which can confer specific chemical and biological properties. The thiourea group also provides unique reactivity compared to urea or thiocarbamate derivatives.
Propriétés
IUPAC Name |
N-[(4-iodophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYKMJBRGTTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6039117.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B6039141.png)


![1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea](/img/structure/B6039170.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6039180.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B6039200.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039206.png)
![N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline](/img/structure/B6039218.png)
